REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])C=O)=[CH:4][C:3]=1[F:12].C1(C)C=CC=CC=1.[CH:20]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])OCC.C(=O)(O)[O-].[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH:20]([O:24][CH2:25][CH3:26])[O:27][CH2:28][CH3:29])=[CH:4][C:3]=1[F:12] |f:3.4|
|
Name
|
hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1020 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(C=O)=O)F
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 110° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (4 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(C(OCC)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1240 g | |
YIELD: PERCENTYIELD | 92.1% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |